molecular formula C11H15NO2 B12542906 N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide CAS No. 669730-29-4

N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide

Katalognummer: B12542906
CAS-Nummer: 669730-29-4
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: GWGNROSMHVOCKE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-yl group and a formamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide typically involves the reaction of 4-methoxyphenylacetone with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The methoxy group or other substituents on the phenyl ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]amine: Similar structure but with an amine group instead of a formamide group.

    N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]carboxamide: Similar structure but with a carboxamide group instead of a formamide group.

Uniqueness

N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

669730-29-4

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

N-[(2S)-1-(4-methoxyphenyl)propan-2-yl]formamide

InChI

InChI=1S/C11H15NO2/c1-9(12-8-13)7-10-3-5-11(14-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI-Schlüssel

GWGNROSMHVOCKE-VIFPVBQESA-N

Isomerische SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC=O

Kanonische SMILES

CC(CC1=CC=C(C=C1)OC)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.